2-[(4-Methylphenoxy)methyl]benzoic acid
Overview
Description
2-[(4-Methylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a benzoic acid moiety substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenoxy)methyl]benzoic acid typically involves the reaction of 4-methylphenol with benzyl chloride to form 4-methylphenylmethyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phthalic anhydride to yield the desired product. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride and an inert solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-methylphenoxybenzoic acid or 4-methylphenoxybenzaldehyde.
Reduction: Formation of 2-[(4-Methylphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins involved in inflammation and microbial growth.
Comparison with Similar Compounds
- 4-(4-Methylphenoxy)benzoic acid
- 4-(4-Methoxyphenoxy)benzoic acid
- 2-(4-Methoxyphenoxy)methylbenzoic acid
Comparison: 2-[(4-Methylphenoxy)methyl]benzoic acid is unique due to the specific positioning of the methylphenoxy group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a compound of particular interest for specialized applications.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMNHDXMGVQOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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